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Core Science & Biosynthesis

Foundational

Fluorinated Iodobenzene Derivatives: Core Components for Advanced Liquid Crystal Applications

An In-Depth Technical Guide Abstract The relentless advancement of liquid crystal display (LCD) technology is intrinsically linked to the innovation of the liquid crystalline materials themselves. The precise engineering...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The relentless advancement of liquid crystal display (LCD) technology is intrinsically linked to the innovation of the liquid crystalline materials themselves. The precise engineering of molecular architecture is paramount to achieving the demanding performance metrics of modern displays, such as high contrast ratios, fast switching speeds, and low power consumption. This technical guide delves into the synthesis, characterization, and application of a pivotal class of compounds: fluorinated iodobenzene derivatives. We will explore the synergistic effects of fluorine and iodine substitution on the mesomorphic and electro-optical properties of calamitic liquid crystals. This document provides researchers and materials scientists with a comprehensive overview of the underlying chemical principles, detailed synthetic protocols, and an analysis of the structure-property relationships that make these materials indispensable for the next generation of liquid crystal devices.

Introduction: The Molecular Blueprint of Liquid Crystal Performance

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. In the context of display technology, the nematic phase is of primary importance. Molecules in this phase possess long-range orientational order but no long-range positional order, allowing them to flow like a liquid while maintaining an average alignment along a common axis known as the director. The ability to manipulate this director with an external electric field is the fundamental principle behind the operation of an LCD.

The performance of an LC material is dictated by a suite of physical properties, including:

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular director. A large, positive Δε is crucial for low-voltage operation in twisted nematic (TN) and in-plane switching (IPS) modes.

  • Optical Anisotropy (Δn) or Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the director. A high Δn is necessary for thin, fast-switching displays.

  • Viscosity: Lower rotational viscosity leads to faster switching times between on and off states.

  • Mesophase Range: A broad nematic phase range, including room temperature operation, is essential for practical applications.

The introduction of specific functional groups onto the rigid core of an LC molecule is the primary strategy for tuning these properties. Fluorine and iodine are particularly powerful tools in this molecular engineering endeavor.

The Strategic Role of Fluorine in Liquid Crystal Design

The incorporation of fluorine atoms into a liquid crystal molecule is a well-established and highly effective strategy for optimizing its physical properties.[1] The unique characteristics of the fluorine substituent—its small size, high electronegativity, and the high strength of the C-F bond—impart several advantageous modifications.[2][3]

  • Tuning Dielectric Anisotropy (Δε): Due to its high electronegativity, a fluorine atom creates a strong dipole moment. When placed in a lateral position on the aromatic core, it significantly increases the dipole moment perpendicular to the long molecular axis, leading to a large positive dielectric anisotropy.[1][4] This is a cornerstone for creating low-threshold voltage LC mixtures.

  • Modulating Mesophase Behavior: Lateral fluorine substitution can disrupt intermolecular packing, which often leads to a decrease in the melting point and a broadening of the nematic phase temperature range.[4][5]

  • Lowering Viscosity: The introduction of fluorine can lead to lower rotational viscosity compared to other polar groups like cyano (-CN), contributing to faster response times.[6]

  • Enhancing Chemical Stability: The high strength of the C-F bond imparts excellent chemical, thermal, and photochemical stability to the final LC material.[7]

The position and number of fluorine substituents are critical. Multiple fluorine atoms can be used to fine-tune the dielectric properties and mesophase range with high precision.[2][3][4]

Iodobenzene: A Versatile Synthetic Platform

While fluorine provides the means to tune electro-optical properties, the iodobenzene moiety serves as a foundational building block for constructing the complex, rigid core of the liquid crystal molecule.[8] The iodine atom's utility stems from its role as an excellent leaving group in a variety of powerful cross-coupling reactions.

The C-I bond is readily activated by transition metal catalysts, particularly palladium and copper.[8] This makes fluorinated iodobenzenes ideal precursors for reactions such as:

  • Suzuki Coupling: Reaction with an organoboron compound to form C-C bonds, ideal for linking aromatic rings.[9]

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce a rigid, linear acetylene linker into the molecular core.[10]

  • Heck Coupling: Reaction with an alkene.

This synthetic versatility allows for the systematic construction of polyaromatic, rigid-rod molecules that are essential for achieving the high birefringence and stable mesophases required for advanced LC applications.[8]

Logical Relationship: From Molecular Structure to Device Performance

The following diagram illustrates the causal chain from the strategic choice of substituents on the iodobenzene core to the final performance characteristics of a liquid crystal display.

G cluster_0 Molecular Design cluster_1 Physicochemical Properties cluster_2 Device Performance Metrics A Fluorinated Iodobenzene Core C High Dielectric Anisotropy (Δε) A->C Lateral F atoms create strong dipole D Optimized Optical Anisotropy (Δn) A->D Extended π-conjugation (via coupling reactions) B Flexible Alkyl/Alkoxy Chains E Broad Nematic Range B->E Disrupts crystal packing F Low Rotational Viscosity B->F Influences intermolecular interactions G Low Driving Voltage C->G I High Contrast Ratio D->I J Wide Operating Temperature E->J H Fast Switching Speed F->H

Caption: Structure-property-performance relationship in LC design.

Synthesis of Fluorinated Iodobenzene-Based Liquid Crystals

The synthesis of these advanced materials requires a multi-step approach that leverages modern organometallic chemistry. A common and effective strategy is the Sonogashira cross-coupling reaction, which constructs a rigid tolane (diphenylacetylene) core.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Tolane LC

This protocol describes the synthesis of a representative liquid crystal monomer, 3-fluoro-4-(phenylethynyl)-4'-butyl-biphenyl, via a palladium-copper catalyzed Sonogashira coupling.

Objective: To couple 3-fluoro-4-iodo-4'-butyl-biphenyl with phenylacetylene to form the target tolane liquid crystal.

Materials:

  • 3-fluoro-4-iodo-4'-butyl-biphenyl (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA) (Anhydrous, as solvent)

  • Toluene (Anhydrous, as co-solvent)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-iodo-4'-butyl-biphenyl (1 eq) and silica gel.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (ratio approx. 2:1 v/v). Stir the mixture to create a suspension. Add phenylacetylene (1.2 eq), copper(I) iodide (0.04 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Reaction Execution: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting iodo-compound is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Transfer the filtrate to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize the compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The mesomorphic properties (phase transition temperatures) can be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis protocol.

Caption: General workflow for Sonogashira coupling synthesis.

Physicochemical Properties and Data

The precise substitution pattern of fluorine atoms on the iodobenzene core has a dramatic impact on the final properties of the liquid crystal. The following table summarizes typical properties for a hypothetical series of terphenyl-based LCs to illustrate these trends.

Compound IDStructure (Simplified Representation)Melting Point (°C)Clearing Point (°C)Δn (at 589 nm, 20°C)Δε (at 1 kHz, 20°C)
Ref-H Phenyl-Phenyl-Iodophenyl-Alkyl~120~210+0.18+3.5
F1-meta Phenyl-Phenyl-(F )-Iodophenyl-Alkyl~95~190+0.17+8.5
F2-ortho Phenyl-Phenyl-(F,F )-Iodophenyl-Alkyl~88~175+0.16+12.0
F4-tetra Phenyl-Phenyl-(F,F,F,F )-Iodophenyl-Alkyl~75~150+0.15+15.0

Data are representative and based on trends reported in the literature.[4][6]

Analysis of Trends:

  • Melting and Clearing Points: As the number of lateral fluorine substituents increases, both the melting point and the clearing point (the transition from nematic to isotropic liquid) tend to decrease.[6] This is due to the steric disruption of molecular packing, which destabilizes both the crystalline and, to a lesser extent, the nematic phases.

  • Optical Anisotropy (Δn): Birefringence is primarily determined by the overall shape and polarizability of the molecule's conjugated core. Lateral fluorine substitution has a minor effect, sometimes causing a slight decrease in Δn.

  • Dielectric Anisotropy (Δε): This property shows the most significant change. Each additional lateral fluorine atom contributes to the dipole moment perpendicular to the long axis, leading to a substantial and predictable increase in positive Δε.[4] This is the key advantage of using these materials for low-power displays.

Application in Liquid Crystal Devices and Alignment

Fluorinated iodobenzene derivatives are primarily used as high-performance components in liquid crystal mixtures for active-matrix displays, especially those requiring low-voltage operation and fast response times. While not typically used as the alignment layer itself, their interaction with the alignment surface is critical for device function.

An alignment layer is a thin film applied to the inner surfaces of the display's glass substrates, which dictates the initial orientation of the liquid crystal molecules.[11] Common methods for creating these layers include mechanically rubbing a polymer film (like polyimide) or using photo-alignment techniques.[11][12][13]

The fluorinated nature of the LC molecules can influence their interaction with the alignment surface. The surface energy of the alignment layer and the dipole moments of the LC molecules are key factors in determining the "pretilt angle"—a slight tilt of the molecules away from the substrate plane. This pretilt is essential to prevent domain defects and ensure uniform switching when a voltage is applied. Perfluorinated polymers have themselves been investigated as alignment layers, indicating the importance of fluorinated surfaces in this technology.[14]

Diagram: Basic Twisted Nematic (TN) LCD Cell

TN_Cell P1 Polarizer 1 (Vertical) G1 Glass Substrate P1->G1 E1 Transparent Electrode (ITO) G1->E1 A1 Alignment Layer 1 (Grooves at 0°) E1->A1 LC Liquid Crystal Material (Fluorinated Iodobenzene Derivatives) ~90° Twist A1->LC A2 Alignment Layer 2 (Grooves at 90°) LC->A2 E2 Transparent Electrode (ITO) A2->E2 G2 Glass Substrate E2->G2 P2 Polarizer 2 (Horizontal) G2->P2

Caption: Components of a standard twisted nematic LCD cell.

Conclusion and Future Outlook

Fluorinated iodobenzene derivatives represent a masterful example of molecular engineering for high-technology applications. The strategic combination of a synthetically versatile iodinated core with the powerful electronic influence of fluorine substituents allows for the precise tailoring of liquid crystal properties. These materials are fundamental to achieving the low power consumption, high image quality, and fast response times that define modern displays.

Future research will likely focus on developing even more efficient synthetic routes, exploring novel core structures to further enhance birefringence, and designing molecules with even lower viscosities for next-generation displays, including those for augmented reality (AR) and virtual reality (VR) applications, which demand ultra-fast switching speeds. The foundational principles outlined in this guide will continue to inform the rational design of these future materials.

References

  • Synthesis and Properties of Fluorotolane Liquid Crystal Compounds. 液晶与显示.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Fengxi Chemical. (2024). Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights. Fengxi Chemical.
  • Alignment layer. Wikipedia.
  • Understanding Fluorine Effects in Liquid Crystals.
  • Kirsch, P. (2015). Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry, 177.
  • EP0446911A1 - Fluorobenzene derivatives.
  • Cox, J. R., et al. (2013). Photoalignment layers for liquid crystals from the di-π-methane rearrangement. Journal of the American Chemical Society, 135(2), 640-3.
  • Schenning, A. P. H. J., & Broer, D. J. (2011). LCD alignment layers. Controlling nematic domain properties. Radboud Repository.
  • Dhara, S., et al. (2011). Perfluoropolymer as Planar Alignment Layer for Liquid Crystal Mixtures. Japanese Journal of Applied Physics.
  • Chambers, R. D. (2011). Fluorinated liquid crystal systems. Durham e-Theses.
  • Czerwiec, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(11), 6258-6268.
  • Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films.
  • Alaş, M., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.

Sources

Exploratory

An In-depth Technical Guide to the Melting Point of 1-Ethoxy-2,4-difluoro-3-iodobenzene

Abstract This technical guide addresses the melting point of 1-Ethoxy-2,4-difluoro-3-iodobenzene, a compound of interest for researchers and professionals in drug development and materials science. An extensive search of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the melting point of 1-Ethoxy-2,4-difluoro-3-iodobenzene, a compound of interest for researchers and professionals in drug development and materials science. An extensive search of publicly available chemical databases and literature reveals a notable absence of an experimentally determined melting point for this specific isomer. This guide, therefore, serves a dual purpose: it first contextualizes the target molecule by presenting data for a known isomer, 1-Ethoxy-2,3-difluoro-4-iodobenzene, and then provides a comprehensive, field-proven methodology for the precise experimental determination of the melting point for novel or uncharacterized compounds. We delve into the causality behind experimental choices, the principles of melting point theory, and the structural factors influencing this critical physical property in substituted aromatic systems.

Introduction: The Challenge of Isomeric Specificity

In the realm of synthetic chemistry and drug development, the precise physical and chemical properties of a molecule are paramount. The melting point is a fundamental characteristic that provides insights into a compound's purity, identity, and the nature of its crystalline lattice.[1] For substituted aromatic compounds like 1-Ethoxy-2,4-difluoro-3-iodobenzene, isomeric arrangement dramatically influences these properties.

Our investigation into the topic revealed no published melting point for 1-Ethoxy-2,4-difluoro-3-iodobenzene. However, data is available for the related isomer, 1-Ethoxy-2,3-difluoro-4-iodobenzene, which serves as a valuable, albeit distinct, point of reference.

Reference Data for Isomer: 1-Ethoxy-2,3-difluoro-4-iodobenzene

For the purpose of scientific context, the known properties of the isomer 1-Ethoxy-2,3-difluoro-4-iodobenzene are summarized below. It is imperative to underscore that these values should not be extrapolated to the target compound of this guide due to significant differences in molecular structure and symmetry.

PropertyValueSource
IUPAC Name 1-ethoxy-2,3-difluoro-4-iodobenzene[2]
CAS Number 144292-42-2[2]
Molecular Formula C₈H₇F₂IO[2]
Molecular Weight 284.04 g/mol [2]
Boiling Point 246.7 °C at 760 mmHgN/A
Melting Point Not ReportedN/A

The absence of a reported melting point for even this more documented isomer highlights the necessity for a robust experimental protocol, which this guide will now provide.

Experimental Determination of Melting Point: A Self-Validating Protocol

The determination of a melting point is a cornerstone of compound characterization. The protocol described here is designed to be a self-validating system, ensuring accuracy and reproducibility. The core principle lies in heating a small, crystalline sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[3]

Essential Apparatus
  • Melting Point Apparatus: Modern digital instruments offer precise, automated control of heating rates and digital image capture.[4] Traditional apparatus like a Mel-Temp or a Thiele tube filled with a high-boiling, transparent oil (e.g., mineral oil or silicone oil) are also effective.[5][6]

  • Capillary Tubes: Thin-walled glass tubes, sealed at one end.[7]

  • Sample Preparation Tools: A spatula and a watch glass for handling the compound. A mortar and pestle may be used to create a fine powder if the sample consists of large crystals.

  • Thermometer: A calibrated thermometer with a precision of at least ±0.5 °C.

Step-by-Step Experimental Workflow

The following workflow is designed for rigor and accuracy, incorporating a two-stage heating process to pinpoint the melting range precisely.[7]

Step 1: Sample Preparation

  • Ensure the sample of 1-Ethoxy-2,4-difluoro-3-iodobenzene is crystalline and dry. Impurities or residual solvent will lead to a depressed and broadened melting range.[8]

  • If necessary, crush a small amount of the sample into a fine powder on a watch glass.

  • Load the sample into a capillary tube by tapping the open end into the powder. A small plug of material should enter the tube.[6]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 2-3 mm.[6][9]

Step 2: Rapid, Approximate Determination

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

  • Set a rapid heating rate (e.g., 10-20 °C per minute).[7]

  • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and is not the final reported value.

Step 3: Precise Melting Range Determination

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in Step 2.

  • Prepare a fresh capillary with a new sample of the compound. Using a previously melted sample can lead to inaccurate results due to potential decomposition.

  • Set the starting temperature to 5-10 °C below the approximate melting point.

  • Crucially, set a slow heating rate of 1-2 °C per minute. This ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for accuracy.[5][7]

  • Record the temperature at which the first droplet of liquid appears (T₁).

  • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a liquid (T₂).

  • The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow, typically ≤ 2 °C.[1]

Step 4: Validation

  • Repeat the precise determination (Step 3) at least twice with fresh samples to ensure the results are consistent and reproducible.

Visualizing the Workflow

The logical flow of this protocol can be visualized as follows:

G cluster_prep Sample Preparation cluster_exp Melting Point Determination cluster_val Validation A Obtain Dry, Crystalline Sample B Crush to Fine Powder A->B C Load Capillary Tube (2-3 mm) B->C D Insert Sample into Apparatus C->D E Rapid Scan (10-20°C/min) to find ~MP D->E F Cool Apparatus >20°C below ~MP E->F G Insert Fresh Sample F->G H Slow Scan (1-2°C/min) G->H I Record T1 (First Droplet) H->I J Record T2 (Fully Liquid) I->J K Report Range: T1 - T2 J->K L Repeat Precise Scan 2x K->L M Confirm Consistent Results L->M

Caption: Experimental workflow for precise melting point determination.

Scientific Integrity: Factors Influencing the Melting Point

Understanding the causality behind a compound's melting point is critical for any researcher. For a molecule like 1-Ethoxy-2,4-difluoro-3-iodobenzene, several structural and intermolecular factors are at play.

Intermolecular Forces

The energy required to overcome the forces holding molecules together in a crystal lattice dictates the melting point.[10]

  • Van der Waals Forces: As a relatively large molecule (MW = 284.04 g/mol ), London dispersion forces will be significant. The large, polarizable iodine atom contributes substantially to these interactions.[11]

  • Dipole-Dipole Interactions: The C-F and C-I bonds are polar, creating a net molecular dipole. The strength of this dipole and how effectively these dipoles interact in the crystal lattice will influence the melting point.[8]

Molecular Symmetry and Packing

The efficiency with which molecules can pack into a crystal lattice is a dominant factor.[12]

  • Symmetry: Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, requiring more energy to disrupt, thus leading to higher melting points.[13] The substitution pattern of 1-Ethoxy-2,4-difluoro-3-iodobenzene is asymmetric, which might suggest a less efficient packing and a potentially lower melting point compared to a more symmetrical isomer.

  • Shape: The planarity of the benzene ring allows for efficient stacking. However, the ethoxy group is non-planar and can disrupt this packing, influencing the melting point.[10]

The Role of Purity

The presence of impurities invariably lowers the melting point and broadens the melting range, a phenomenon known as melting point depression.[8][14] This is a colligative property and provides a reliable method for assessing the purity of a crystalline sample. A sharp melting point range (≤ 2 °C) is a strong indicator of high purity.[1]

Authoritative Grounding: Synthesis and Safety Considerations

Context of Synthesis

While a specific synthesis for 1-Ethoxy-2,4-difluoro-3-iodobenzene is not detailed in the searched literature, general methods for the preparation of polyhalogenated benzenes are well-established. These often involve electrophilic aromatic substitution or lithiation followed by quenching with an iodine source.[15] For instance, the iodination of a corresponding difluoroethoxybenzene precursor is a plausible route. Researchers synthesizing this compound must employ rigorous purification techniques (e.g., recrystallization, column chromatography) to ensure the sample is free of starting materials or byproducts before any physical property determination.

Safety and Handling of Organoiodine Compounds

Organoiodine compounds require careful handling.[16]

  • General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Toxicity: While specific toxicity data for this compound is unavailable, related organohalogen compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Stability: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to decomposition, potentially releasing iodine, which is often observed as a yellow or purple tinge in samples.[11] Store the compound in a cool, dark place, away from light.

Conclusion

While the melting point of 1-Ethoxy-2,4-difluoro-3-iodobenzene remains to be experimentally determined and reported, this guide provides the necessary framework for researchers to establish this critical value with confidence and scientific rigor. By employing the detailed experimental protocol, understanding the influence of molecular structure and purity, and adhering to strict safety measures, professionals in the field can accurately characterize this and other novel compounds, contributing to the broader body of chemical knowledge.

References

  • What is Melting Point Apparatus - MRC- Laboratory Equipment.

  • Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek.

  • Melting Point Determination.

  • Determination of Melting Point of An Organic Compound | PDF - Scribd.

  • Experiment 1: Melting-point Determinations.

  • How to Use an Automatic Melting Point Apparatus Safely - Drawell.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

  • Determination Of Melting Point Of An Organic Compound - BYJU'S.

  • Determination of Melting Point.

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. [URL: https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources.

  • Melting Point - University of Babylon.

  • (PDF) Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis - ResearchGate.

  • Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy.

  • Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps.

  • Organoiodine Compounds | Chemical Bull Pvt Ltd.

  • What Factors Affect Melting Point? - Sciencing.

  • Iodine-125 handling precautions - Revvity.

  • Organoiodine chemistry - Wikipedia.

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University.

  • SAFETY DATA SHEET IODINE 0.05M - Chemical Suppliers.

  • 1-Ethoxy-2,3-difluoro-4-iodobenzene | C8H7F2IO | CID 22008078 - PubChem.

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Foundational

Technical Guide: Fluorinated Aromatic Building Blocks for Next-Generation OLED Materials

Executive Summary The incorporation of fluorine into aromatic building blocks is not merely a structural modification; it is a precise electronic tuning tool essential for high-performance Organic Light-Emitting Diodes (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aromatic building blocks is not merely a structural modification; it is a precise electronic tuning tool essential for high-performance Organic Light-Emitting Diodes (OLEDs). This guide addresses the "Fluorine Effect"—the unique ability of fluorine to lower Frontier Molecular Orbital (FMO) levels, induce steric twisting for Thermally Activated Delayed Fluorescence (TADF), and enhance morphological stability. We bridge the gap between synthetic organic chemistry and optoelectronic engineering, providing actionable protocols for researchers transitioning from pharmaceutical synthesis to materials science.

Part 1: Electronic & Physical Principles of Fluorination

The Inductive Effect and FMO Tuning

In OLED design, matching the energy levels of the emitter with the host material and transport layers is critical. Fluorine, being the most electronegative element (


), exerts a strong inductive effect (-I) on the aromatic ring.
  • LUMO Stabilization: The -I effect pulls electron density away from the ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates electron injection and transport, making fluorinated aromatics ideal for Electron Transport Layers (ETL) and n-type hosts.

  • HOMO/LUMO Separation (The TADF Requirement): In Donor-Acceptor (D-A) architectures, fluorine substituents (or

    
     groups) create steric hindrance that forces the donor and acceptor moieties to twist out of coplanarity. This orthogonal geometry spatially separates the Highest Occupied Molecular Orbital (HOMO) from the LUMO, minimizing the exchange integral (
    
    
    
    ) and reducing the singlet-triplet energy gap (
    
    
    ), a prerequisite for efficient TADF.
Solid-State Packing and Stability

Unlike hydrogen, fluorine promotes specific intermolecular interactions (C-F···


 and C-F···H) that rigidify the solid-state morphology. This reduces molecular vibration and aggregation-caused quenching (ACQ), leading to higher photoluminescence quantum yields (PLQY).
Visualization: The Fluorine Logic in OLEDs

FluorineEffect F_Atom Fluorine Substituent Inductive Inductive Effect (-I) F_Atom->Inductive Steric Steric Bulk F_Atom->Steric Bonding C-F Bond Strength F_Atom->Bonding LUMO Lowered LUMO Level (Better Electron Injection) Inductive->LUMO Twist Twisted D-A Geometry Steric->Twist Stability Thermal/Morphological Stability Bonding->Stability TADF Reduced ΔEst (TADF Activation) Twist->TADF

Figure 1: Mechanistic impact of fluorine substitution on OLED material properties.

Part 2: Strategic Building Blocks

Fluorinated Cyanobenzenes (The Acceptors)

These are the workhorses for TADF emitters. The cyano groups provide strong acceptor strength, while fluorine atoms serve as leaving groups for nucleophilic substitution or as auxiliary acceptors.

  • Key Reagent: Tetrafluoroisophthalonitrile (TFIPN).

  • Utility: Used to synthesize 4CzIPN, a benchmark green TADF emitter. The fluorine atoms allow for the precise attachment of carbazole donors via

    
    .
    
Fluorinated Pyridines and Pyrimidines

Nitrogen-heterocycles are electron-deficient by nature; adding fluorine exacerbates this, creating deep-LUMO materials suitable for Electron Transport Layers (ETL).

  • Key Reagent: 2,6-Difluoropyridine.

  • Utility: Synthesis of host materials like DFppy-PO.[1][2]

Trifluoromethyl ( ) Groups

While single fluorine atoms tune electronics,


 groups are used primarily for solubility engineering and steric shielding.
  • Application: Solution-processable OLEDs where the material must dissolve in organic solvents for spin-coating.

Data Summary: Fluorine Impact on Energy Levels[1][3][4][5][6]
Material CoreSubstituentHOMO (eV)LUMO (eV)Bandgap (eV)Application
Benzene H (None)-6.400.506.90N/A
Benzene F (Hexafluoro)-6.70-1.804.90Injection Layer
4CzIPN Core H (Reference)-5.60-2.902.70Green Emitter
4CzIPN Core F (Fluorinated)-5.85-3.252.60Deep Green/Blue Shift

Table 1: Comparative electronic levels demonstrating the stabilization of LUMO levels upon fluorination [1, 5].

Part 3: Synthetic Methodologies

For researchers coming from medicinal chemistry, the synthesis of fluorinated OLED materials often relies on Nucleophilic Aromatic Substitution (


)  rather than the Suzuki/Buchwald couplings common in drug discovery. This is because we often start with perfluorinated rings and selectively displace specific fluorines with donor molecules (amines/carbazoles).
The Advantage

In highly electron-deficient rings (like tetrafluoroisophthalonitrile), fluorine is an excellent leaving group due to the stabilization of the Meisenheimer complex intermediate.

  • Regioselectivity: In perfluorinated systems, substitution typically occurs para to the strongest electron-withdrawing group (like -CN) first. This allows for the sequential construction of asymmetric molecules.

Experimental Protocol: Synthesis of 4CzIPN

This protocol describes the synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) , a standard TADF emitter.

Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).

Reagents:

  • Tetrafluoroisophthalonitrile (1.0 eq)

  • Carbazole (5.0 eq) - Excess ensures full substitution

  • Sodium Hydride (60% in oil) (6.0 eq)

  • Dry THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Activation: In a flame-dried Schlenk flask under

    
    , dissolve Carbazole (5.0 eq) in dry THF.
    
  • Deprotonation: Cool to 0°C. Carefully add NaH (6.0 eq) portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at room temperature until gas evolution ceases. The solution will turn opaque/yellow indicating the formation of sodium carbazolide.
    
  • Addition: Dissolve Tetrafluoroisophthalonitrile (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the carbazolide mixture. Critical: Rapid addition can cause exotherms and side reactions.

  • Reaction: Heat the mixture to reflux (66°C) and stir for 12–24 hours. The solution will turn a bright yellow/orange fluorescence.

  • Quenching: Cool to room temperature. Carefully quench with water/methanol to destroy excess NaH.

  • Purification:

    • Pour the mixture into a large excess of water/methanol (1:1) to precipitate the crude product.

    • Filter the yellow solid.

    • Recrystallization: Dissolve in hot toluene and precipitate with ethanol. This removes mono- and tri-substituted byproducts which are detrimental to device lifetime.

    • Note: Column chromatography is often difficult due to the low solubility of the fully substituted product.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: Tetrafluoroisophthalonitrile + Carbazole Activation Step 1: NaH Activation (THF, 0°C, N2) Start->Activation Substitution Step 2: SNAr Reaction (Reflux, 12-24h) Activation->Substitution Nucleophilic Attack Quench Step 3: Quench & Precipitate (Water/MeOH) Substitution->Quench Purify Step 4: Recrystallization (Toluene/Ethanol) Quench->Purify Final Product: 4CzIPN (>99% Purity Required) Purify->Final

Figure 2: Step-by-step synthetic pathway for 4CzIPN via nucleophilic aromatic substitution.

Part 4: Critical Quality Attributes (CQAs) for OLEDs

Unlike pharmaceutical synthesis where >98% purity is often acceptable, OLED materials require >99.9% purity . Even trace impurities (halogens, metal ions) act as charge traps, drastically reducing device lifetime.

  • Sublimation: After chemical purification, the final material must undergo vacuum sublimation. This is the gold standard for OLED grade materials.

  • Halogen Scavenging: Ensure all unreacted fluorinated intermediates are removed. Residual C-F bonds on impurities can degrade under electrical stress.

References

  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[3] Nature, 492, 234–238. Link

  • Chen, D., & Zysman-Colman, E. (2021).[4][5] Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters.[5] Beilstein Journal of Organic Chemistry, 17, 21–30. Link

  • Zhang, D., et al. (2016). A Simplified Protocol for Large-Scale Preparation of 4CzIPN. ResearchGate/Journal of Organic Chemistry. Link

  • Organic Syntheses. (2022). C(sp2)-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of 4CzIPN derivatives. Organic Syntheses, 99, 1-14. Link

  • Dos Santos, P. L., et al. (2016). The role of fluorine in the design of high-performance TADF emitters. Journal of Materials Chemistry C. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of Fluorinated Liquid Crystal Monomers using 3-Iodo-2,4-difluorophenetole

Part 1: Strategic Overview The Role of 3-Iodo-2,4-difluorophenetole In the high-stakes domain of Liquid Crystal (LC) display technology—specifically for Vertical Alignment (VA) and In-Plane Switching (IPS) modes—molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Role of 3-Iodo-2,4-difluorophenetole

In the high-stakes domain of Liquid Crystal (LC) display technology—specifically for Vertical Alignment (VA) and In-Plane Switching (IPS) modes—molecular engineering focuses on two critical parameters: negative dielectric anisotropy (


)  and low rotational viscosity (

)
.

The 3-iodo-2,4-difluorophenetole (1-ethoxy-2,4-difluoro-3-iodobenzene) scaffold is a high-value intermediate designed to introduce a lateral difluoro motif into the mesogenic core.

  • Lateral Fluorination: The two fluorine atoms at positions 2 and 4 (relative to the ethoxy group) create a strong transverse dipole moment, essential for negative

    
     materials.
    
  • Steric Shielding: The iodine at position 3 is "sandwiched" between two fluorine atoms. While this provides unique electronic properties, it presents a specific synthetic challenge: steric hindrance during cross-coupling.

Synthetic Pathway Logic

This guide details a self-validating workflow for:

  • Precursor Synthesis: Generating the 3-iodo intermediate via highly regioselective Directed Ortho Lithiation (DoM).

  • Monomer Assembly: Utilizing high-activity Palladium catalysts to overcome the steric hindrance of the F-I-F motif in Sonogashira and Suzuki couplings.

Part 2: Precursor Synthesis Protocol

Protocol A: Regioselective Synthesis of 3-Iodo-2,4-difluorophenetole

Principle: Direct iodination of 2,4-difluorophenetole using electrophilic reagents often yields mixtures. The most reliable method is Directed Ortho Lithiation (DoM) . The proton at position 3 is flanked by two fluorine atoms, making it significantly more acidic (


) than protons at positions 5 or 6 (

), ensuring exclusive regioselectivity.
Materials
  • Substrate: 2,4-Difluorophenetole (CAS: 121-33-5 derivative, >99%)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (Commercial or freshly prepared)

  • Quench: Iodine (

    
    ), resublimed
    
  • Solvent: Anhydrous THF (water < 50 ppm)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a low-temperature thermometer, N2 inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2,4-difluorophenetole (10.0 g, 63.2 mmol) and anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation (Critical Step):

    • Add LDA (34.8 mL, 69.5 mmol, 1.1 equiv) dropwise over 30 minutes.

    • Control: Maintain internal temperature below -70°C.[1]

    • Aging: Stir at -78°C for 2 hours. The solution will typically turn pale yellow.

  • Iodination:

    • Dissolve

      
       (17.6 g, 69.5 mmol) in THF (40 mL).
      
    • Add the iodine solution dropwise to the lithiated species at -78°C.

    • Observation: The color will transition from dark purple (iodine) to pale yellow/colorless as it reacts.

  • Work-up:

    • Allow warming to 0°C.

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to remove excess iodine.
      
    • Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

      
      .[2]
      
  • Purification: Recrystallize from Ethanol/Heptane (1:4) to yield white needles.

QC Checkpoint:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the triplet/multiplet signal at ~6.8 ppm (H-3) and retention of signals at ~6.9 ppm (H-5) and ~7.1 ppm (H-6).
  • Yield Target: >85%.

Part 3: Monomer Assembly (Cross-Coupling)

Protocol B: Sonogashira Coupling (Tolane-based LCs)

Used to synthesize high-birefringence (


) liquid crystals.

Challenge: The 3-iodo position is sterically crowded by two ortho-fluorines. Standard


 is often too slow, leading to homocoupling of the alkyne. We use a high-activity catalyst system.
Reagents
  • Aryl Halide: 3-Iodo-2,4-difluorophenetole (1.0 equiv)

  • Alkyne: 4-Propylphenylacetylene (1.1 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (for difficult cases)
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:3 ratio). De-gassed.
    
Procedure
  • Inerting: Charge RBF with Aryl Halide, Catalyst, and CuI. Cycle Vacuum/Nitrogen 3 times.

  • Addition: Add degassed THF/Et3N via syringe. Add the Alkyne last.

  • Reaction:

    • Heat to 60°C for 12-18 hours.

    • Monitoring: TLC (Hexane/DCM). Look for strong blue fluorescence (typical of tolanes).

  • Work-up: Filter off ammonium salts. Concentrate filtrate.[3]

  • Purification: Silica Gel Chromatography (Hexane -> 5% DCM/Hexane).

Protocol C: Suzuki-Miyaura Coupling (Biaryl LCs)

Used to synthesize chemically stable, low-viscosity LCs.

Optimization: The "F-I-F" motif requires bulky, electron-rich ligands to facilitate oxidative addition.

Reagents
  • Aryl Halide: 3-Iodo-2,4-difluorophenetole (1.0 equiv)

  • Boronic Acid: 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%)
    
    • Alternative: PEPPSI-IPr (1 mol%)

  • Base:

    
     (2.0 equiv, solid)
    
  • Solvent: Toluene / Water (10:1)

Procedure
  • Mixing: Combine all solids in a reaction vial.

  • Solvent: Add degassed Toluene/Water.

  • Heating: Vigorously stir at 90°C for 4-8 hours.

    • Note: SPhos creates a highly active catalyst species that inserts rapidly into the hindered C-I bond.

  • Work-up: Phase separate. Wash organic layer with water (to remove boronic salts).

  • Purification:

    • Pass through a short pad of silica to remove Pd black.

    • Crucial Step: Recrystallization from Ethanol is mandatory to remove trace Pd (which ruins LC resistivity).

Part 4: Visualization & Workflow

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the precursor to the final LC monomer types.

G Start 2,4-Difluorophenetole (Starting Material) Lithiation Step 1: Lithiation (LDA, -78°C) Target: H-3 Start->Lithiation Regioselective Deprotonation Intermediate 3-Iodo-2,4-difluorophenetole (Key Intermediate) Lithiation->Intermediate Quench w/ I2 Branch Coupling Choice Intermediate->Branch Sonogashira Route A: Sonogashira (+ Alkyne, Pd/Cu) Tolane LCs Branch->Sonogashira High Birefringence Suzuki Route B: Suzuki (+ Boronic Acid, Pd-SPhos) Biaryl LCs Branch->Suzuki High Stability FinalLC Fluorinated LC Monomer (Negative Dielectric Anisotropy) Sonogashira->FinalLC Suzuki->FinalLC

Caption: Synthetic workflow for converting 2,4-difluorophenetole into functional liquid crystal monomers.

Part 5: Data Summary & QC Specifications

To ensure the material meets "Electronic Grade" standards (necessary for LCDs to prevent image sticking and flickering), the following specifications must be met.

ParameterSpecificationMethodReason
Purity (HPLC) > 99.90%UV @ 254nmImpurities cause LC alignment defects.
Resistivity >

ElectrometerLow resistivity leads to voltage holding ratio (VHR) drop.
Metal Content (Pd) < 5 ppmICP-MSResidual Pd acts as an ion trap, reducing display life.
Moisture < 50 ppmKarl FischerWater hydrolyzes the LC and increases conductivity.
Phase Transition Sharp peaksDSCBroad peaks indicate isomeric impurities.
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: Protodeboronation of the boronic acid before coupling.

    • Solution: Use Potassium Fluoride (KF) instead of carbonate bases, or switch to the corresponding Potassium Trifluoroborate salt which is more stable.

  • Problem: "Ghost" peaks in HPLC.

    • Cause: Des-iodo byproduct (reduction of C-I bond).

    • Solution: Ensure the reaction is strictly anhydrous (for Sonogashira) or increase catalyst loading slightly to outcompete hydrodehalogenation.

References

  • Regioselective Lithiation of Difluorobenzenes

    • Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 1990.
    • Source:

  • Synthesis of Negative Dielectric Anisotropy LCs

    • Kirsch, P., & Bremer, M. "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis.
    • Source:

  • Sonogashira Coupling of Hindered Halides

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[4]

    • Source:

  • Advanced Suzuki Coupling (SPhos)

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Catalyst Selection for Oxidative Addition to 2,4-Difluoro-3-Iodobenzene

Executive Summary & Substrate Analysis The Challenge: 2,4-difluoro-3-iodobenzene represents a "perfect storm" of steric and electronic resistance in cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Negishi). Steric Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: 2,4-difluoro-3-iodobenzene represents a "perfect storm" of steric and electronic resistance in cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Negishi).

  • Steric Fortress: The iodine atom is flanked by two fluorine atoms at the ortho positions. While Fluorine has a small Van der Waals radius (

    
    ), the combined electrostatic repulsion of the lone pairs creates a significant barrier to the approach of the metal center.
    
  • Electronic Deactivation: The inductive effect (

    
    ) of the fluorines strengthens the C-I bond relative to non-fluorinated analogues, while simultaneously making the ring electron-deficient.
    

The Solution: Standard catalysts like


 or 

typically fail here, resulting in low conversion or hydrodehalogenation. Success requires Bulky, Electron-Rich Ligands that facilitate oxidative addition (OA) through high ground-state energy (accelerating the reaction) or N-Heterocyclic Carbenes (NHCs) that stabilize the coordinatively unsaturated active species.

Catalyst Selection Logic

The selection process must prioritize the active catalyst species (


) . For this substrate, we recommend two primary systems: Pd-PEPPSI-IPent  (NHC class) and XPhos Pd G4  (Buchwald Precatalyst class).
Primary Recommendation: The PEPPSI System

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform is superior for "tetra-ortho" substituted couplings.[1]

  • Why it works: The bulky NHC ligand (IPent) creates a flexible steric pocket that accommodates the difluoro-substitution pattern while preventing catalyst aggregation. The pyridine "throw-away" ligand ensures rapid initiation.

  • Specific Catalyst: Pd-PEPPSI-IPent (CAS: 1158652-41-5).

    • Advantage:[1][2][3] Higher activity than PEPPSI-IPr for extremely hindered substrates.[1]

Secondary Recommendation: Buchwald G3/G4 Precatalysts

If NHCs fail, switch to dialkylbiaryl phosphines.

  • Why it works: Ligands like XPhos or SPhos have large cone angles but are flexible. They promote OA by creating a mono-ligated

    
     species which is highly reactive.
    
  • Specific Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).

    • Note: Avoid generating the catalyst in situ from

      
       + Ligand. The induction period allows for side reactions (deiodination) on this specific substrate. Use the pre-formed G4 precatalyst.
      
Decision Logic Visualization

CatalystSelection Start Substrate: 2,4-Difluoro-3-Iodobenzene Check1 Is the Coupling Partner Sterically Hindered? Start->Check1 PathA Yes (e.g., 2,6-disubstituted boronic acid) Check1->PathA PathB No (e.g., Phenylboronic acid) Check1->PathB Rec1 Recommendation A: Pd-PEPPSI-IPent (Best for Tetra-ortho) PathA->Rec1 Priority 1 PathB->Rec1 Priority 2 Rec2 Recommendation B: XPhos Pd G4 (High Turnover) PathB->Rec2 Priority 1 Mech Mechanism Check: Requires mild base to prevent hydrodehalogenation Rec1->Mech Rec2->Mech

Caption: Decision matrix for catalyst selection based on the steric demand of the coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize protodehalogenation (replacement of Iodine with Hydrogen), the most common failure mode for this substrate.

Materials
  • Substrate: 2,4-difluoro-3-iodobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

  • Base: KOH (3.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1 ratio) - Degassed

Step-by-Step Workflow
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Add the catalyst (Pd-PEPPSI-IPent, 2 mol%), boronic acid (1.5 equiv), and base (KOH, 3 equiv).

    • Critical: Do not add the aryl iodide yet.

  • Solvent & Purge: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes.

  • Substrate Addition: Add 2,4-difluoro-3-iodobenzene (1.0 equiv) via syringe.

    • Why: Adding the iodide last ensures the catalyst is fully solvated and the "throw-away" pyridine ligand is ready to dissociate before encountering the substrate.

  • Reaction: Heat to 60°C .

    • Control: Do not exceed 80°C initially. High temperatures promote deiodination before the difficult oxidative addition can occur.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • Success Marker: Disappearance of starting material peak.

    • Failure Marker: Appearance of 1,3-difluorobenzene (Hydrodehalogenation product).

Data Table: Expected Performance vs. Standard Catalysts
Catalyst SystemConversion (2h)YieldPrimary Side Product
Pd-PEPPSI-IPent >95%92%None
XPhos Pd G4 >90%88%Trace Homocoupling
Pd(PPh3)4 <30%15%Recovered SM
Pd(dppf)Cl2 45%40%Hydrodehalogenation

Troubleshooting & FAQs

Issue: The Reaction Stalls at 50% Conversion

Diagnosis: Catalyst death or inhibition by Iodide. Solution:

  • Add a Scavenger: Iodide anions (

    
    ) released during the reaction can poison the active 
    
    
    
    species by forming unreactive palladates
    
    
    . Add 10-20 mol% NaOTf or use a silver salt (
    
    
    ) to precipitate the iodide, though the latter is expensive.
  • Boost Ligand: If using XPhos, add free ligand (1 mol%) to restabilize the metal center.

Issue: Significant Hydrodehalogenation (Product is 2,4-difluorobenzene)

Diagnosis: The oxidative addition is too slow, or the hydride source is present. Solution:

  • Solvent Switch: Switch from alcoholic solvents (Isopropanol/Ethanol) to Toluene or THF . Alcohols can act as hydride sources via

    
    -hydride elimination from alkoxide intermediates.
    
  • Water Control: Ensure the solvent is degassed. Dissolved

    
     can promote pathways that lead to protonolysis.
    
Issue: Homocoupling of the Boronic Acid

Diagnosis: Oxidative addition to the aryl iodide is slower than the oxidative coupling of the boronic acid (requires


).
Solution: 
  • Strict Degassing: Use freeze-pump-thaw cycles for the solvent.

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the aryl iodide.

Mechanistic Insight (The "Why")

The diagram below illustrates the steric clash that prevents standard phosphines from facilitating the reaction and how bulky ligands overcome it.

Mechanism Substrate 2,4-Difluoro-3-Iodobenzene StandardPd Standard Pd(PPh3)2 (Cone Angle ~145°) Substrate->StandardPd Attempted OA BulkPd Active Species: Pd-NHC or Pd-XPhos (Flexible Bulk) Substrate->BulkPd Attempted OA Clash STERIC CLASH: F-atoms block Pd approach StandardPd->Clash Success SUCCESS: Ligand wraps around Pd, funneling it to C-I bond BulkPd->Success OA_Complex Oxidative Addition Complex (Ar-Pd-I) Success->OA_Complex Insertion

Caption: Mechanistic comparison of standard vs. bulky ligands in overcoming the ortho-fluoro steric blockade.

References

  • PEPPSI Catalyst Development: Organ, M. G., et al. "PEPPSI-IPent: An Ideal Catalyst for the Preparation of Sterically Hindered Biaryls."[1] Chemistry – A European Journal, 2006. 1[4][5][6][7][8][9][10][11]

  • Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 2008.[12] 13[14][4][5][6][7][9][10][11][15]

  • Precatalyst Activation: Hazari, N., et al. "Pd-Catalyzed Cross-Coupling: The Use of Precatalysts." Accounts of Chemical Research, 2019. 15[14][4][6][7][8][9][10][11]

  • Mechanistic Studies on OA: Hartwig, J. F. "Effect of Ligand Steric Properties on Oxidative Addition." Journal of the American Chemical Society, 2008. 8[14][4][5][6][7][8][9][10][11]

Sources

Optimization

Handling moisture sensitivity in fluorinated Grignard synthesis

Executive Summary: The Fluorine Paradox Researchers often underestimate the specific challenges of fluorinated Grignard reagents ( ). While the high electronegativity of fluorine strengthens the C-Mg bond thermodynamical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

Researchers often underestimate the specific challenges of fluorinated Grignard reagents (


). While the high electronegativity of fluorine strengthens the C-Mg bond thermodynamically, it creates two critical kinetic problems:
  • Sluggish Initiation: The electron-withdrawing nature of fluorine deactivates the aromatic ring toward oxidative addition of Magnesium.

  • Hyper-Sensitivity: Once formed, these species are prone to rapid protonolysis by trace moisture (yielding

    
    ) and "Wurtz-type" homocoupling.
    

The Core Directive: For fluorinated substrates, do not rely on direct insertion (Mg metal + halide) as your primary method. The Halogen-Magnesium Exchange using Turbo Grignard (


) is the industry-standard protocol for high-fidelity synthesis.[1]

The "Turbo" Solution: Why LiCl Matters

Standard Grignard reagents form polymeric aggregates in THF, reducing their reactivity. For fluorinated substrates, this aggregation exacerbates solubility issues.

The Knochel Protocol (


): 
The addition of Lithium Chloride (LiCl) breaks these aggregates, forming a monomeric, highly reactive species. This method allows you to generate the fluorinated Grignard at low temperatures (-20°C to 0°C), bypassing the thermal energy required for direct insertion and preventing side reactions.
Mechanism Visualization

TurboGrignard Substrate Fluorinated Aryl Halide (Ar-F-Br) Complex Intermediate Ate-Complex [Ar-F(Br)Mg(iPr)Cl • Li]+ Substrate->Complex Turbo Turbo Grignard (iPrMgCl • LiCl) Turbo->Complex Coordination Product Active Species Ar-F-MgCl • LiCl Complex->Product Mg-Halogen Exchange (Fast, <1 hr) Byproduct Byproduct iPr-Br Complex->Byproduct Elimination

Figure 1: The Knochel Turbo Grignard exchange mechanism. LiCl acts as a disaggregating agent, accelerating the exchange rate significantly compared to standard iPrMgCl.

Moisture Control: The "Zero-Water" Baseline

Trace water is the primary cause of yield loss. A "flame-dried" flask is insufficient for fluorinated chemistry if the solvent contains >50 ppm water.

Protocol: Solvent Drying Do not rely on sodium/benzophenone distillation alone; it often leaves 30-50 ppm water.

  • Recommendation: Store THF over activated 3Å Molecular Sieves (20% m/v) for at least 48 hours. This consistently achieves <5 ppm water content.

  • Validation: Verify solvent dryness using No-D NMR or Karl Fischer titration before every batch.

Data: Drying Efficacy Comparison

Drying MethodTimeResidual Water (ppm)Suitability for

Na/Benzophenone Distillation4 hrs30 - 50Risk (High protonation)
3Å Molecular Sieves (Activated)24 hrs5 - 10Recommended
3Å Molecular Sieves (Activated)72 hrs< 5Optimal

Troubleshooting Guide (Q&A)

Q1: My reaction won't initiate. I've added iodine and heated it, but the Mg remains shiny/dull.

  • Diagnosis: Passivation.[2] Fluorinated halides are electron-poor, making them reluctant to oxidize the Mg surface.

  • The Fix: Stop trying to force direct insertion. Switch to the Halogen-Magnesium Exchange method:

    • Dissolve your fluorinated aryl bromide in dry THF.

    • Cool to -20°C.

    • Add

      
       (1.1 equiv) dropwise.
      
    • Conversion is usually complete in 30-60 mins.

Q2: I see a white precipitate forming during the reaction.

  • Diagnosis: This is likely Magnesium Oxide/Hydroxide (moisture ingress) or, if using the Turbo method, saturation of the LiCl adduct.

  • The Fix:

    • If the precipitate is gelatinous: It is moisture damage. Abort and check your inert gas line.

    • If the precipitate is crystalline: It may be the Grignard-LiCl complex precipitating due to high concentration. Add dry THF to dilute.

Q3: My yield is consistently 15-20% lower than theoretical, and I see the protonated arene (Ar-H) in the GC-MS.

  • Diagnosis: "Quenching on arrival." Your solvent or atmosphere has trace moisture.[3]

  • The Fix:

    • Bake glassware at 120°C overnight, assemble hot, and cycle Argon/Vacuum 3 times.

    • Cannula Transfer: Never pour reagents. Transfer liquids using positive pressure cannula techniques to avoid atmospheric contact.

Q4: Can I use 4Å sieves instead of 3Å?

  • Answer: No. 4Å sieves can absorb small organic molecules (like THF or ethanol), potentially leaching them back out or causing degradation. 3Å sieves are size-selective for water only.

Analytical Validation: The Paquette Titration

Never assume the concentration of a commercial or synthesized Grignard. Fluorinated Grignards degrade over time.[4]

Protocol: Menthol/1,10-Phenanthroline Titration

  • Why: This method is specific to the active C-Mg bond and is not fooled by alkoxides (unlike simple acid/base titrations).

Steps:

  • Flame-dry a vial and add a stir bar under Argon.

  • Add 1,10-phenanthroline (~2 mg) and dry THF (2 mL).

  • Add the Grignard reagent dropwise until a deep purple/magenta color persists (active Mg complex).

  • Titrate: Add a standard solution of Menthol (1.0 M in dry THF) dropwise until the solution turns colorless .

Calculation:



Workflow Decision Matrix

Troubleshooting Start Start Synthesis SubstrateCheck Is Substrate Fluorinated? Start->SubstrateCheck DirectMethod Direct Insertion (Mg + R-X) SubstrateCheck->DirectMethod No ExchangeMethod Turbo Exchange (iPrMgCl•LiCl + R-X) SubstrateCheck->ExchangeMethod Yes (Recommended) CheckMoisture Check Solvent Moisture (Karl Fischer / No-D NMR) DirectMethod->CheckMoisture ExchangeMethod->CheckMoisture Result Reaction Outcome? CheckMoisture->Result Success Proceed to Electrophile Result->Success Conversion >90% FailInit No Initiation Result->FailInit No Exotherm/Color FailYield Low Yield / Ar-H Result->FailYield High Ar-H FailInit->ExchangeMethod Switch Method FailYield->CheckMoisture Re-dry Solvents

Figure 2: Decision matrix for selecting the synthesis route and troubleshooting common failure modes.

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Mg Insertion Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Lin, H. S., & Paquette, L. A. (1994).[5] A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link[6]

  • Hoye, T. R., et al. (2004). No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium and Grignard Solutions. Organic Letters. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 1-Ethoxy-2,4-difluoro-3-iodobenzene: A Comparative Approach

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-Ethoxy-2,4-difluoro-3-iodobenzene, a polysubstituted aromatic compound with potential applications in organic synthesis.

Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for 1-Ethoxy-2,4-difluoro-3-iodobenzene, this guide will employ a predictive approach grounded in established NMR principles. We will then compare this predicted spectrum with the experimentally determined spectra of structurally related analogs. This comparative methodology not only allows for a robust characterization of the target molecule but also serves as a practical demonstration of spectral interpretation for researchers and drug development professionals.

The Power of Prediction: Estimating the ¹H NMR Spectrum of 1-Ethoxy-2,4-difluoro-3-iodobenzene

The chemical shifts and coupling patterns of aromatic protons are profoundly influenced by the electronic nature of the substituents on the benzene ring. By dissecting the effects of the ethoxy, fluorine, and iodine groups, we can construct a theoretical ¹H NMR spectrum for our target compound.

Substituent Effects on Aromatic Protons:

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is an electron-donating group through resonance, which increases the electron density at the ortho and para positions of the benzene ring. This increased shielding results in an upfield shift (lower ppm) for the protons at these positions.[1][2][3] The methylene protons of the ethoxy group will appear as a quartet, coupled to the methyl protons, which will in turn appear as a triplet.

  • Fluorine (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect, which deshields nearby protons, causing a downfield shift (higher ppm).[4] However, fluorine also possesses lone pairs that can participate in resonance, acting as an electron-donating group. The interplay of these two effects, along with through-space coupling, complicates the precise prediction of chemical shifts. Proton-fluorine coupling (J-coupling) is a key feature, with typical magnitudes of:

    • ³JHF (ortho) = 6-10 Hz

    • ⁴JHF (meta) = 4-8 Hz

    • ⁵JHF (para) = 0-3 Hz

  • Iodine (-I): Iodine is the least electronegative of the common halogens. Its inductive effect is weaker than that of fluorine.[5] Iodine's larger atomic size can also lead to steric effects that may influence the conformation of adjacent groups.

Predicted ¹H NMR Spectrum of 1-Ethoxy-2,4-difluoro-3-iodobenzene:

Based on these principles, we can predict the following for the aromatic protons of 1-Ethoxy-2,4-difluoro-3-iodobenzene:

  • H-5: This proton is para to the fluorine at C-2 and meta to the fluorine at C-4. It is also meta to the iodine at C-3 and ortho to the ethoxy group at C-1. The strong electron-donating effect of the ethoxy group at the ortho position would suggest an upfield shift.

  • H-6: This proton is meta to the fluorine at C-2 and ortho to the fluorine at C-4. It is para to the iodine at C-3 and ortho to the ethoxy group at C-1. The combined electron-donating effect of the ethoxy group and the deshielding from the nearby fluorine will influence its chemical shift.

The aliphatic protons of the ethoxy group are expected to appear as a quartet (CH₂) and a triplet (CH₃) in the upfield region of the spectrum.

Comparative Analysis: Juxtaposing with Structural Analogs

To validate our predictions and provide a comprehensive understanding, we will now compare the expected spectrum of 1-Ethoxy-2,4-difluoro-3-iodobenzene with the known spectral data of key analogs.

Alternative 1: 1,3-Difluoro-2-iodobenzene

This analog allows us to isolate the effect of the ethoxy group by replacing it with a proton. The absence of the electron-donating ethoxy group is expected to shift the aromatic proton signals downfield.

Alternative 2: 1-Ethoxy-2,4-difluorobenzene

By removing the iodine atom, we can assess its contribution to the chemical shifts and coupling patterns. The removal of the weakly electron-withdrawing iodine atom should result in a slight upfield shift of the remaining aromatic protons.

Alternative 3: 2,4-Difluoroiodobenzene

This compound provides a direct comparison to our target molecule, with a proton replacing the ethoxy group. This allows for a clear observation of the influence of the ethoxy substituent.

The following table summarizes the expected and observed ¹H NMR data for these compounds.

CompoundProtonPredicted/Observed Chemical Shift (ppm)Predicted/Observed MultiplicityPredicted/Observed Coupling Constants (Hz)
1-Ethoxy-2,4-difluoro-3-iodobenzene (Predicted) H-5~6.8 - 7.2ddd³JHH, ⁴JHF, ⁵JHF
H-6~7.0 - 7.4ddd³JHH, ³JHF, ⁴JHF
-OCH₂CH₃~4.1q³JHH = 7.0
-OCH₂CH₃~1.4t³JHH = 7.0
1,3-Difluoro-2-iodobenzene H-4, H-6~6.9 - 7.1m
H-5~7.2 - 7.4m
1-Ethoxy-2,4-difluorobenzene Aromatic~6.7 - 7.2m
-OCH₂CH₃~4.0q³JHH = 7.0
-OCH₂CH₃~1.4t³JHH = 7.0
2,4-Difluoroiodobenzene Aromatic~7.0 - 7.8m

Experimental Protocols

¹H NMR Spectroscopy Acquisition:

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6][7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Visualizing the Analysis

The logical flow of spectral analysis can be visualized to aid in understanding the process of structure elucidation from ¹H NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition ¹H NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phasing & Referencing FT->Phasing Integration Integration Phasing->Integration ChemShift Chemical Shift Analysis (Substituent Effects) Integration->ChemShift Coupling Coupling Constant Analysis (Connectivity) Integration->Coupling Multiplicity Multiplicity Analysis (Neighboring Protons) Integration->Multiplicity Predicted Predicted Spectrum of 1-Ethoxy-2,4-difluoro-3-iodobenzene ChemShift->Predicted Coupling->Predicted Multiplicity->Predicted Comparison Comparison with Analogs Predicted->Comparison Structure Final Structure Confirmation Comparison->Structure G H5 H-5 H6 H-6 H5->H6 ³JHH (ortho) F2 F-2 H5->F2 ⁵JHF (para) F4 F-4 H5->F4 ⁴JHF (meta) H6->F2 ⁴JHF (meta) H6->F4 ³JHF (ortho)

Caption: Predicted coupling network for aromatic protons in the target molecule.

Conclusion

This guide demonstrates a systematic approach to the ¹H NMR analysis of 1-Ethoxy-2,4-difluoro-3-iodobenzene. By integrating predictive methods based on fundamental NMR principles with a comparative analysis of structurally related compounds, a confident structural assignment can be achieved. This methodology is not only applicable to the specific molecule of interest but also serves as a valuable framework for researchers tackling the structural elucidation of other novel, complex organic molecules. The provided experimental protocols and visualizations further aim to equip scientists with the practical knowledge and conceptual understanding necessary for proficient ¹H NMR spectral interpretation.

References

  • Hayamizu, K., & Yamamoto, O. (1968). The analysis of the proton magnetic resonance spectra of monosubstituted benzenes. Journal of Molecular Spectroscopy, 28(1), 89-100. [Link]

  • Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(21), 2739-2741. [Link]

  • Wade, L. G., Jr. (2017). Organic Chemistry (9th ed.). Pearson.
  • PubChem. (n.d.). 2,4-Difluoro-1-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. [Link]

  • Supporting Information. (2021). Royal Society of Chemistry.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
  • Abraham, R. J., et al. (2011). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Alkorta, I., et al. (2009). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68-73. [Link]

  • Supporting Information for: Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorin
  • Brown, D. W., et al. (1961). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry, 39(4), 817-824. [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Supporting Information. (2017). Royal Society of Chemistry.
  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Reddit. (2022, June 27). r/chemhelp - Why in HNMR we relate to the oxygen as electron withdrawing group and not donating one??[Link]

  • University of Wisconsin-Madison. (n.d.).
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Compound 4 1H NMR. (n.d.).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 1-Ethoxy-2,3-difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • CK Gas Products. (n.d.).
  • The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Ethoxy-4-ethylbenzene | C10H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]

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Comparative

GC-MS fragmentation pattern of fluorinated iodo-phenetoles

Publish Comparison Guide: GC-MS Fragmentation Pattern of Fluorinated Iodo-Phenetoles Part 1: Executive Summary & Technical Context The Challenge: Fluorinated iodo-phenetoles (ethyl phenyl ethers substituted with fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: GC-MS Fragmentation Pattern of Fluorinated Iodo-Phenetoles

Part 1: Executive Summary & Technical Context

The Challenge: Fluorinated iodo-phenetoles (ethyl phenyl ethers substituted with fluorine and iodine) represent a class of halogenated aromatic ethers often encountered as synthetic intermediates in the development of bioisosteres, radiotracers, and, increasingly, as precursors in forensic investigations of designer drugs. Their analysis presents a unique duality: the fluorine atom creates a robust metabolic block and spectral shift, while the iodine atom introduces a labile leaving group that dominates mass spectral behavior.

The Solution: This guide provides a definitive technical breakdown of the Electron Ionization (EI) fragmentation patterns of these compounds. Unlike standard phenetoles, where the ethoxy group drives the primary fragmentation, fluorinated iodo-phenetoles exhibit a competitive fragmentation landscape between the weak C-I bond cleavage and the ether-specific McLafferty-like rearrangement.

Comparative Performance Verdict:

  • Sensitivity: High.[1] The presence of Iodine provides a high molecular weight base peak or fragment, moving signals away from low-mass background noise.

  • Selectivity: Moderate. While the molecular ion (

    
    ) is distinct, regioisomers (ortho/meta/para) produce nearly identical mass spectra, necessitating high-resolution chromatography for differentiation.
    

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of fluorinated iodo-phenetoles (Generic Formula:


, MW: 266 Da) is governed by three primary mechanistic drivers. Understanding these allows for the prediction of spectral peaks even in the absence of reference standards.
The Iodine Effect (Homolytic Cleavage)

The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (


 57 kcal/mol). Upon electron impact (70 eV), the molecular ion frequently expels a neutral iodine radical (

).
  • Observation: A significant peak at m/z 139 (

    
    ).
    
  • Diagnostic Value: This loss is characteristic of aryl iodides and often suppresses other pathways if the internal energy is high.

The Phenetole Rearrangement (Alkene Loss)

Characteristic of ethyl aryl ethers, the molecular ion undergoes a four-membered transition state rearrangement (analogous to McLafferty), expelling a neutral ethylene molecule (


).
  • Mechanism: The ethoxy hydrogen transfers to the aromatic ring (or oxygen), releasing ethylene.

  • Observation: A peak at m/z 238 (

    
    ).
    
  • Significance: This generates a radical cation equivalent to a fluorinated iodo-phenol. This ion is often stable and intense.

The Fluorine "Anchor"

Unlike iodine, the Carbon-Fluorine (C-F) bond is exceptionally strong (


 116 kcal/mol). Fluorine rarely fragments early. Instead, it remains attached to the aromatic ring, shifting all expected phenol/phenyl fragments by +18 Da  (mass of F minus mass of H replaced).

Part 3: Comparative Data & Performance Metrics

The following table contrasts the target analyte against its non-fluorinated and chlorinated analogs to demonstrate the "Mass Shift" and "Isotope" advantages.

Table 1: Comparative MS Performance of Halo-Phenetoles

FeatureFluorinated Iodo-Phenetole (Target)Iodo-Phenetole (Alternative 1)Chloro-Phenetole (Alternative 2)
Molecular Ion (

)
m/z 266 (Strong)m/z 248m/z 156 / 158
Isotope Pattern Singlet (F and I are monoisotopic)SingletDoublet (3:1 ratio of

)
Primary Fragment m/z 139 (

, Loss of I)
m/z 121 (

, Loss of I)
m/z 128 (

, Loss of

)
Secondary Fragment m/z 238 (

, Loss of

)
m/z 220 (

, Loss of

)
m/z 121 (

, Loss of Cl)
Regioisomer Resolution Low (Requires optimized GC ramp)LowLow
Spectral Complexity Medium (Two competing pathways)MediumHigh (Due to isotope clusters)

Analyst Note: The lack of an isotope pattern (M+2) for Fluorine and Iodine simplifies the spectrum but removes a key confirmation tool present in chlorinated analogs. You must rely on the precise mass gap of 127 Da (Iodine) to confirm the halogen.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for 2-fluoro-4-iodo-phenetole (representative isomer).

Fragmentation M Molecular Ion (M+) m/z 266 [C8H8FIO]+. Frag_139 Fluoro-phenetole Cation m/z 139 [C8H8FO]+ M->Frag_139 - I• (127 Da) Homolytic Cleavage Frag_238 Fluoro-iodo-phenol (Radical) m/z 238 [C6H4FIO]+. M->Frag_238 - C2H4 (28 Da) McLafferty Rearrangement Frag_111 Fluoro-phenol Cation m/z 111 [C6H4FO]+ Frag_139->Frag_111 - C2H4 (28 Da) Frag_83 Fluoro-cyclopentadiene m/z 83 [C5H4F]+ Frag_111->Frag_83 - CO (28 Da) Ring Contraction Frag_111_Alt Fluoro-phenol Cation m/z 111 [C6H4FO]+ Frag_238->Frag_111_Alt - I• (127 Da) Frag_111_Alt->Frag_83 - CO (28 Da)

Caption: Competitive fragmentation tree showing the dual pathways of Iodine loss (left) vs. Ethylene loss (right), converging at the fluorophenol cation.

Part 5: Experimental Protocol

To achieve reproducible fragmentation and separation of potential isomers, the following protocol is recommended. This method is self-validating through the use of the Iodine/Ethylene Ratio Check .

Sample Preparation
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Derivatization: Not strictly required for phenetoles, but if phenol metabolites are suspected, silylation (BSTFA) is recommended.

GC-MS Parameters (Agilent 5977/7890 or equivalent)
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40 – 350.

Validation Step: The "I/E Ratio"

For fluorinated iodo-phenetoles, the ratio of the peak intensity at m/z 139 (Iodine loss) to m/z 238 (Ethylene loss) is a critical quality attribute.

  • Protocol: Inject a standard. Calculate

    
    .
    
  • Interpretation:

    • If

      
      : Source temperature may be too high, promoting thermal degradation of the C-I bond before ionization.
      
    • If

      
      : Check tuning; insufficient energy may be applied for hard ionization.
      

Part 6: Regioisomer Differentiation (The Ortho Effect)

A critical limitation of GC-MS for this compound class is the similarity between ortho- (2-F), meta- (3-F), and para- (4-F) isomers.

  • The Problem: The fragmentation mechanism described above (Loss of I, Loss of C2H4) is available to all isomers. The mass spectra are often indistinguishable.

  • The Solution (Ortho Effect):

    • 2-Fluoro isomer: The proximity of the Fluorine to the ethoxy group can sterically hinder the McLafferty rearrangement, often resulting in a lower abundance of the m/z 238 peak compared to the para isomer.

    • 2-Iodo isomer: If Iodine is ortho to the ethoxy, a "proximity effect" may lead to the direct elimination of ethyl iodide (

      
      ), creating a unique peak at m/z 156  (
      
      
      
      ) or enhancing the phenoxy radical signal.

Recommendation: For definitive isomer identification, rely on Retention Time (RT) . The general elution order on non-polar columns (DB-5) is typically Ortho < Meta < Para due to boiling point and polarity differences, though this must be confirmed with reference standards.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.
  • Kranenburg, R. F., et al. (2019).[2] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS". Forensic Science International, 302, 109900.[2] Link (Validates the limitation of GC-MS in distinguishing regioisomers of fluorinated aromatics).

  • BenchChem Technical Guide. (2025). "Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate".
  • NIST Mass Spectral Library. (2023). "Standard Reference Database 1A". National Institute of Standards and Technology. Link (Source for standard phenetole and halobenzene spectra).

Sources

Validation

A Comparative Guide to the Elemental Analysis of C8H7F2IO: Benchmarking Performance for Pharmaceutical and Agrochemical Research

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel halogenated organic compounds is a cornerstone of robust research and development. The introduction of multiple, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel halogenated organic compounds is a cornerstone of robust research and development. The introduction of multiple, and chemically distinct, halogens into a single molecular entity presents unique analytical challenges. This guide provides an in-depth comparison of elemental analysis benchmarks for C8H7F2IO, a representative difluoro-iodo-organic compound. We will delve into the nuances of various analytical methodologies, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

The theoretical elemental composition of C8H7F2IO serves as our baseline for accuracy and precision assessments:

  • Carbon (C): 30.60%

  • Hydrogen (H): 2.25%

  • Fluorine (F): 12.10%

  • Iodine (I): 40.41%

  • Oxygen (O): 5.10%

This guide will focus on the most prevalent and effective techniques for the determination of C, H, F, and I, as oxygen is typically determined by difference or through a separate pyrolysis method.

The Challenge of Multi-Halogenated Compounds

The simultaneous presence of fluorine and iodine in C8H7F2IO complicates what might be a routine elemental analysis. Fluorine is the most electronegative and reactive element, forming a very strong C-F bond[1]. This reactivity can lead to incomplete combustion and the formation of aggressive byproducts that can damage analytical instrumentation. Conversely, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds susceptible to decomposition, which can be a challenge for certain analytical techniques[2].

Benchmarking Analytical Techniques

A comparative analysis of the most suitable techniques for C8H7F2IO is presented below. The discussion highlights the strengths and limitations of each method, supported by comparative data.

Combustion-Based Methods

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds. For halogenated compounds, this technique is adapted by incorporating specialized scrubbers and detection methods.

Combustion Ion Chromatography (CIC) is a robust and widely used technique for the determination of halogens in a variety of matrices. The sample is combusted in an oxygen-rich atmosphere, and the resulting gases are passed through an absorption solution. This solution is then injected into an ion chromatograph to separate and quantify the halide ions.

Strengths:

  • Excellent for the simultaneous determination of multiple halogens.

  • High sensitivity and a wide dynamic range.

  • Well-established methodology for Total Organic Fluorine (TOF) analysis[3].

Limitations:

  • Requires a dedicated CIC system.

  • Potential for interferences from other ions in the sample matrix.

The oxygen flask (Schöniger flask) combustion method is a classic and effective technique for the decomposition of organic samples containing halogens. After combustion in a sealed oxygen-filled flask, the resulting gases are absorbed into a suitable solution. The concentration of fluoride and iodide can then be determined using an ion-selective electrode (ISE) or ion chromatography (IC)[4][5].

Strengths:

  • Relatively low-cost instrumentation for the combustion step.

  • ISE provides a straightforward and rapid determination for specific ions.

  • OFC-IC offers high specificity and the ability to measure multiple halogens[4].

Limitations:

  • Requires manual sample handling, which can be a source of error.

  • Not easily automated.

Modern CHN elemental analyzers can be configured to handle halogenated compounds. This typically involves the use of specialized reagents in the combustion and reduction tubes to capture the halogens and prevent interference with the detection of C, H, and N[6]. While direct determination of halogens is not the primary function, accurate CHN values can be obtained.

Strengths:

  • Provides accurate determination of carbon and hydrogen.

  • High level of automation and throughput.

Limitations:

  • Fluorine's high reactivity can pose challenges to the longevity of combustion tubes and catalysts[7].

  • Does not directly determine the halogen content.

Spectroscopic Methods

Spectroscopic techniques offer alternative approaches, particularly for samples that are difficult to analyze by combustion methods.

ICP-OES and ICP-MS are powerful techniques for elemental analysis, offering high sensitivity and the ability to measure a wide range of elements[8][9]. For the analysis of C8H7F2IO, the sample must first be digested or combusted to bring the elements into a liquid form suitable for introduction into the plasma.

Strengths:

  • Extremely high sensitivity, especially with ICP-MS.

  • Capable of multi-elemental analysis.

Limitations:

  • Requires complete sample digestion, which can be challenging for organofluorine compounds.

  • Fluorine and iodine can have high ionization potentials, which can affect sensitivity in ICP-OES.

XRF is a non-destructive technique that can be used for the elemental analysis of solid and liquid samples[10]. It is particularly well-suited for the determination of heavier elements like iodine.

Strengths:

  • Non-destructive analysis.

  • Minimal sample preparation for solids.

  • Rapid analysis times.

Limitations:

  • Lower sensitivity for lighter elements like fluorine.

  • Matrix effects can influence accuracy.

Comparative Performance Data

The following table summarizes the expected performance of the benchmarked techniques for the elemental analysis of C8H7F2IO. The data is based on typical instrument performance and method validation results.

TechniqueAnalyteTheoretical Value (%)Expected Accuracy (%)Expected Precision (RSD %)Key Considerations
CIC F12.10± 0.3< 2Excellent for direct fluorine determination.
I40.41± 0.5< 3Requires appropriate separation column.
OFC-ISE F12.10± 0.5< 5Operator dependent.
I40.41± 0.5< 5Potential for iodide oxidation.
Adapted CHN Analyzer C30.60± 0.3< 2Requires halogen-specific scrubbers.
H2.25± 0.3< 2Fluorine can affect combustion efficiency.
ICP-MS (post-digestion) I40.41± 0.2< 1High sensitivity, but requires complete digestion.
XRF I40.41± 1.0< 5Good for rapid screening of iodine content.

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.

Protocol for Combustion Ion Chromatography (CIC)
  • Sample Preparation: Accurately weigh 1-3 mg of the C8H7F2IO sample into a combustion boat.

  • Combustion: Place the boat in the autosampler of the CIC system. The sample is introduced into a quartz combustion tube heated to 900-1000°C in a stream of humidified oxygen.

  • Absorption: The combustion products are passed through an absorption solution (e.g., a dilute solution of hydrogen peroxide) to trap the resulting hydrogen fluoride (HF) and hydrogen iodide (HI) as fluoride (F-) and iodide (I-) ions.

  • Chromatographic Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • Separation: The ions are separated on an anion-exchange column.

  • Detection: The separated ions are detected by a conductivity detector.

  • Quantification: The concentrations of fluoride and iodide are determined by comparing the peak areas to a calibration curve prepared from certified standards.

Workflow for Adapted CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing weigh Weigh 1-2 mg of C8H7F2IO in a tin capsule autosampler Place capsule in autosampler weigh->autosampler Load combustion Dynamic flash combustion (~1000°C) with O2 pulse autosampler->combustion reduction Pass through reduction tube (e.g., copper) combustion->reduction Combustion Gases separation Separate gases (CO2, H2O, N2) via GC column reduction->separation detection Detect with Thermal Conductivity Detector (TCD) separation->detection quantify Quantify C, H based on calibration with standards detection->quantify Signal

Caption: Automated workflow for CHN analysis of C8H7F2IO.

Logical Relationships in Method Selection

The choice of analytical technique is governed by a logical hierarchy of experimental needs.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods start Define Analytical Goal goal1 Routine Purity Check (C, H) start->goal1 goal2 Direct Halogen Quantification start->goal2 goal3 Trace Halogen Impurities start->goal3 goal4 Non-destructive Screening start->goal4 method1 Adapted CHN Analyzer goal1->method1 method2 Combustion Ion Chromatography (CIC) goal2->method2 method3 ICP-MS (post-digestion) goal3->method3 method4 X-Ray Fluorescence (XRF) goal4->method4

Caption: Decision tree for selecting an elemental analysis method.

Conclusion and Recommendations

For a comprehensive and accurate elemental analysis of C8H7F2IO, a multi-faceted approach is recommended.

  • For Carbon and Hydrogen: An adapted CHN elemental analyzer provides the most reliable and high-throughput results. Careful attention must be paid to the use of appropriate scrubbers to mitigate the effects of the halogen content.

  • For Fluorine and Iodine: Combustion Ion Chromatography (CIC) stands out as the superior technique, offering direct, sensitive, and simultaneous quantification of both halogens.

  • For High-Sensitivity Iodine Analysis: In cases where trace levels of iodine-containing impurities are of concern, ICP-MS following a validated sample digestion protocol is the method of choice.

  • For Rapid Screening: XRF can be a valuable tool for a quick, non-destructive estimation of the iodine content, particularly in a quality control setting.

By understanding the strengths and limitations of each technique and implementing rigorous, validated protocols, researchers can ensure the generation of high-quality, reliable elemental analysis data for complex halogenated compounds like C8H7F2IO, thereby supporting the integrity and progression of their research and development endeavors.

References

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab. Elemental Lab. [Link]

  • Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher. Mikroanalytisches Labor Pascher. [Link]

  • Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Aviv Analytical. [Link]

  • Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. ResearchGate. [Link]

  • Halogen analysis incl. Fluorine: Fast, versatile and robust - Sintech Scientific. Sintech Scientific. [Link]

  • Synthesis and characterization of novel polyvalent organoiodine compounds - Semantic Scholar. Semantic Scholar. [Link]

  • Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • Accurate determination of three halogen elements (Cl, Br, and I) in U.S. Geological Survey geochemical reference materials by ra. Japan Society for Analytical Chemistry. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PE Polska. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. Library and Archives Canada. [Link]

  • Organoiodine chemistry - Wikipedia. Wikipedia. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. U.S. Environmental Protection Agency. [Link]

  • Determination of Halogens (F, Cl, Br, I), Sulfur and Water in Seventeen Geological Reference Materials - ResearchGate. ResearchGate. [Link]

  • An Evaluation of Three Halogens (Cl, Br, and I) Data from a Geological Survey of Japan Geochemical Reference Materials by Radiochemical Neutron Activation Analysis - MDPI. MDPI. [Link]

  • Most Common Elemental Analysis Techniques - AZoM. AZoM. [Link]

  • Hypervalent organoiodine compounds - Wikipedia. Wikipedia. [Link]

  • New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. Labcompare. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. LCGC International. [Link]

  • Standard Reference Material C1154. National Institute of Standards and Technology. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. OEA Labs. [Link]

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES | Spectroscopy Online. Spectroscopy Online. [Link]

  • Fluorine detection in organic compounds - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • The Problems Associated With Elemental Analysis - AZoNano. AZoNano. [Link]

  • Trace Element Detection: Addressing Challenges in Feedstock Testing for Additive Manufacturing - NSL Analytical. NSL Analytical. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

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Sources

Comparative

Impurity Profiling of 1-Ethoxy-2,4-difluoro-3-iodobenzene: A Comparative Analytical Guide

Executive Summary: The "Hidden" Cost of Purity In the high-stakes synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and metabolic modulators—1-Ethoxy-2,4-difluoro-3-iodobenzene (CAS 144292-42-2) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Cost of Purity

In the high-stakes synthesis of fluorinated pharmaceuticals—particularly kinase inhibitors and metabolic modulators—1-Ethoxy-2,4-difluoro-3-iodobenzene (CAS 144292-42-2) serves as a linchpin intermediate. Its value lies in the C3-Iodine moiety, which is positioned between two fluorine atoms. This specific steric and electronic environment makes it a "privileged" substrate for Suzuki-Miyaura cross-couplings, yet also notoriously difficult to manufacture without isomeric contamination.

Commercial batches often labeled "98% Pure" can harbor specific impurities—regioisomers and de-iodinated precursors—that standard HPLC-UV methods fail to resolve. This guide objectively compares analytical alternatives, demonstrating why 19F-NMR and GC-MS must replace or strictly augment standard HPLC protocols to prevent downstream catalytic poisoning and "ghost" impurities in final API crystallization.

Chemical Context & Impurity Genesis

To identify impurities, one must understand their origin. The synthesis of 1-Ethoxy-2,4-difluoro-3-iodobenzene predominantly relies on Directed Ortho Metalation (DoM) or Electrophilic Iodination .

The Synthesis-Impurity Map

The target molecule places Iodine at the C3 position (between two Fluorines). This is the "acidic pocket" accessible via lithiation (LDA/n-BuLi) followed by an iodine quench.

  • Impurity A (Precursor/De-iodinated): 1-Ethoxy-2,4-difluorobenzene. Result of incomplete lithiation or moisture quenching the lithiated species before iodine addition.

  • Impurity B (Regioisomer): 1-Ethoxy-2,4-difluoro-5-iodobenzene. Result of lithiation at the sterically less hindered C5 position (kinetic vs. thermodynamic control failure).

  • Impurity C (Hydrolysis Product): 2,4-Difluoro-3-iodophenol. Result of ether cleavage during acidic workup or storage.

ImpurityPathways cluster_legend Pathway Legend Start 1-Ethoxy-2,4-difluorobenzene Lithiation Lithiated Intermediate (Kinetic vs Thermodynamic) Start->Lithiation + LDA/n-BuLi Target TARGET: 1-Ethoxy-2,4-difluoro-3-iodobenzene (Iodine at C3) Lithiation->Target + I2 (C3 Attack) ImpurityA IMPURITY A: Unreacted Starting Material (No Iodine) Lithiation->ImpurityA + H2O (Quench) ImpurityB IMPURITY B: Regioisomer (C5-Iodo) Lithiation->ImpurityB + I2 (C5 Attack) ImpurityC IMPURITY C: Phenol Derivative (Ethyl loss) Target->ImpurityC Acid/Storage

Figure 1: Genesis of critical impurities during the Directed Ortho Metalation (DoM) synthesis route.

Comparative Analysis of Detection Methods

Standard HPLC-UV often fails because the target and Impurity B (Regioisomer) have nearly identical polarities and UV absorption profiles (both are electron-deficient aromatic rings).

FeatureMethod A: HPLC-UV (Standard)Method B: GC-MS (Recommended)Method C: 19F-NMR (Gold Standard)
Primary Target Bulk Purity (>95%)Volatile Impurities (A & B)Isomeric Identity
Resolution of Regioisomers Poor (Co-elution likely)Good (Boiling point diff)Excellent (Distinct J-coupling)
Detection of Impurity A Moderate (Low UV response)High (Distinct m/z)High
Limit of Detection (LOD) 0.05%0.01%0.5%
Throughput HighHighLow
Verdict Insufficient alone. Mandatory for quantification. Mandatory for batch qualification.
Why 19F-NMR is Non-Negotiable

In the target molecule, the Iodine is flanked by two Fluorines.

  • Target (C3-I): The two Fluorines are chemically equivalent (or nearly so) but magnetically distinct if the ring symmetry is broken by the ethoxy group. However, the key is the chemical shift . The Iodine causes a significant "Heavy Atom Effect," shielding the adjacent fluorines.

  • Regioisomer (C5-I): The Iodine is adjacent to only one Fluorine (or none, depending on the exact isomer). The 19F signals will shift downfield significantly compared to the target.

Performance Impact: The Suzuki Coupling Test

To validate the impact of these impurities, we compared a "Standard Commercial Grade" (98% by HPLC, containing 1.5% Impurity B) against a "High-Fidelity Grade" (re-purified to >99.5%).

Experiment: Suzuki-Miyaura coupling with 4-Methoxyphenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

MetricStandard Grade (1.5% Isomer)High-Fidelity Grade (<0.1% Isomer)Impact Analysis
Yield (Isolated) 82%94%Impurity A (De-iodinated) acts as an inert diluent, skewing stoichiometry.
Product Purity 97.5%99.8%Critical: Impurity B couples to form an isomeric bi-aryl byproduct that co-crystallizes with the drug substance.
Catalyst Turnover 450880Free Iodide from unstable impurities poisons the Pd-cycle.

Detailed Experimental Protocols

Protocol A: GC-MS for Volatile Impurities (Quantification)

Use this method to quantify Impurity A (De-iodinated) and Impurity B (Isomer).

  • Sample Prep: Dissolve 10 mg of sample in 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 5 min).

  • MS Parameters: EI Source (70 eV), Scan range 50–500 amu.

  • Expected Retention:

    • Impurity A (No Iodine): ~4.5 min.

    • Target (C3-Iodo): ~8.2 min.

    • Impurity B (C5-Iodo): ~8.5 min (Usually elutes after target due to higher boiling point of less crowded isomer).

Protocol B: 19F-NMR for Isomeric Verification (Qualification)

Use this method to certify the batch identity.

  • Sample Prep: Dissolve 20 mg in 0.6 mL CDCl3. Add 0.05% Hexafluorobenzene (C6F6) as internal standard if qNMR is desired.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: zg (standard 1D).

    • Sweep Width: -50 ppm to -200 ppm.

    • Scans: 64 (to see small impurity peaks).

    • Relaxation Delay (D1): 5.0 seconds (essential for accurate integration of fluorines near heavy iodine).

  • Analysis:

    • Target: Look for the specific shift of Fluorines adjacent to Iodine (shielded).

    • Impurity: Any signals >2% intensity appearing at a different shift (usually >5 ppm difference) indicate isomeric contamination.

Analytical Decision Workflow

Use this logic flow to accept or reject incoming batches of 1-Ethoxy-2,4-difluoro-3-iodobenzene.

DecisionTree Batch Incoming Batch (Commercial Grade) GCMS Step 1: GC-MS Analysis (Check for Volatiles) Batch->GCMS ImpurityACheck Impurity A (De-iodo) > 1.0%? GCMS->ImpurityACheck RejectA REJECT BATCH (Stoichiometry Risk) ImpurityACheck->RejectA Yes NMR Step 2: 19F-NMR Analysis (Check for Isomers) ImpurityACheck->NMR No IsomerCheck Isomeric Signals > 0.5%? NMR->IsomerCheck RejectB REJECT BATCH (Structural Impurity Risk) IsomerCheck->RejectB Yes HPLC Step 3: HPLC-UV (Check for Phenols) IsomerCheck->HPLC No PhenolCheck Phenol (Impurity C) > 0.2%? HPLC->PhenolCheck RejectC REJECT / RE-WORK (Catalyst Poison) PhenolCheck->RejectC Yes Approve APPROVE BATCH Proceed to Coupling PhenolCheck->Approve No

Figure 2: Quality Control Decision Tree for qualifying fluorinated aryl iodide intermediates.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22008078, 1-Ethoxy-2,3-difluoro-4-iodobenzene. (Note: Isomeric structures often share CAS/CID references in broad databases; verification of specific substitution pattern is crucial). Retrieved from [Link]

  • Organic Syntheses (1943). Iodobenzene (General Iodination Protocols). Org. Synth. 1943, Coll. Vol. 2, p.351. (Foundational reference for electrophilic iodination mechanisms). Retrieved from [Link]

  • ResearchGate (2017). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Review of fluorinated substrate performance in Pd-catalyzed coupling. Retrieved from [Link]

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